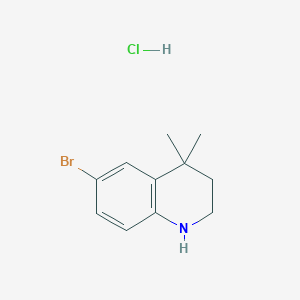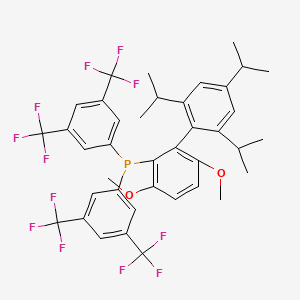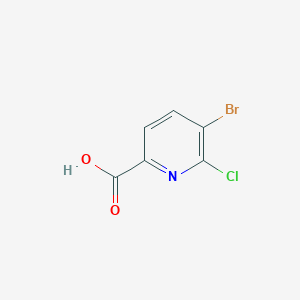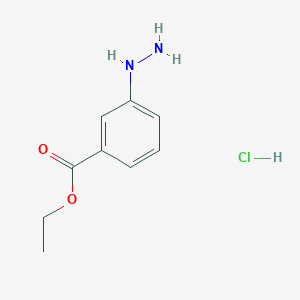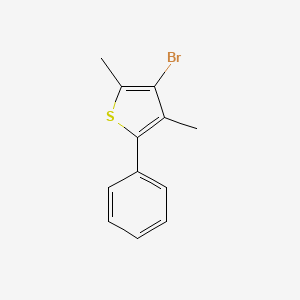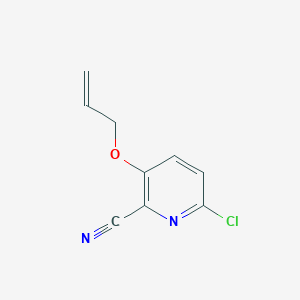
6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile
Descripción general
Descripción
“6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C9H7ClN2O . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O/c1-2-5-13-8-3-4-9(10)12-7(8)6-11/h2-4H,1,5H2 . This indicates that the compound contains a pyridine ring with a chlorine atom and a carbonitrile group attached to it. An allyloxy group is also attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.62 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound, with its unique structure, is a valuable intermediate in pharmaceutical research. It can be utilized in the synthesis of various bioactive molecules, particularly those with antifungal, anti-diabetes, and antiparasitic properties . Its ability to act as a precursor in the creation of kinase inhibitors, like bonatinib, highlights its significance in developing treatments for cancer and other diseases .
Chemical Synthesis
In chemical synthesis, this chlorinated pyridine derivative serves as a building block for constructing more complex molecules. Its reactive sites make it suitable for cross-coupling reactions, which are pivotal in creating compounds for material science and nanotechnology applications .
Material Science
The compound’s structural features allow for its incorporation into advanced materials. For instance, it could be used to modify surface properties or to create polymers with specific functionalities, such as enhanced conductivity or photoreactivity .
Biological Studies
Due to its potential biological activity, this compound can be used in studies aiming to understand cellular processes. It could serve as a molecular probe to dissect pathways or as a component in the development of diagnostic tools .
Agrochemical Research
As an intermediate in agrochemical synthesis, this compound could contribute to the development of new pesticides or herbicides. Its chemical properties allow for the creation of compounds that are effective against a wide range of agricultural pests .
Food Industry
Though not directly used in food, derivatives of this compound could be synthesized to create flavoring agents or additives that enhance the taste and aroma of various food products .
Environmental Science
In environmental science, this compound could be used in the synthesis of sensors or indicators for the detection of pollutants. Its reactivity with other substances makes it a candidate for developing colorimetric or luminescent sensors .
Analytical Chemistry
In analytical chemistry, derivatives of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile can be employed as standards or reagents in chromatography and spectroscopy. These applications are crucial for quality control and research in various industries .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
6-chloro-3-prop-2-enoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-5-13-8-3-4-9(10)12-7(8)6-11/h2-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKLCWNBRLBTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



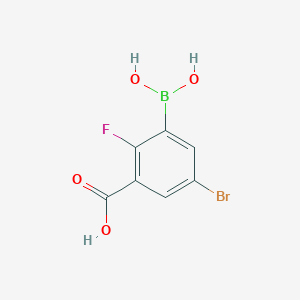
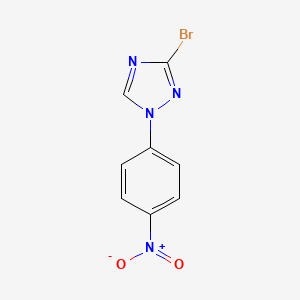
![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)
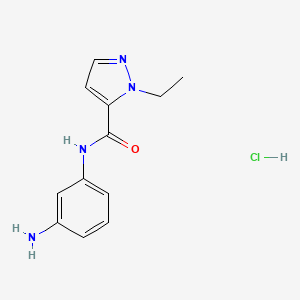



![(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521964.png)

